molecular formula C21H20N2O3 B10958264 3-[(2E)-3-(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one

3-[(2E)-3-(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one

Cat. No.: B10958264
M. Wt: 348.4 g/mol
InChI Key: JMDWPMRGSZEYGO-ZHACJKMWSA-N
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Description

3-[(E)-3-(1-CYCLOPENTYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE is a complex organic compound that features a chromenone core linked to a pyrazole moiety through a propenoyl bridge. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-3-(1-CYCLOPENTYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE typically involves the following steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Synthesis of the Chromenone Core: The chromenone core is usually prepared via the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of a Lewis acid catalyst.

    Coupling Reaction: The final step involves the coupling of the pyrazole moiety with the chromenone core through a propenoyl bridge. This can be achieved using a Wittig reaction or a Heck coupling reaction under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the propenoyl bridge, converting it into a saturated alkyl chain.

    Substitution: The chromenone core and the pyrazole ring can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed under appropriate conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.

Scientific Research Applications

3-[(E)-3-(1-CYCLOPENTYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.

    Medicine: Research is ongoing to explore its potential as an anti-cancer agent, given its ability to inhibit cell proliferation.

    Industry: It may find applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-[(E)-3-(1-CYCLOPENTYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to downstream effects such as cell cycle arrest or apoptosis in cancer cells. The exact pathways involved depend on the specific biological context and the target proteins.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another compound with a pyrazole core, known for its kinase inhibitory activity.

    Chromenone Derivatives: Compounds with a chromenone core, often studied for their anti-inflammatory and anti-cancer properties.

Uniqueness

3-[(E)-3-(1-CYCLOPENTYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE is unique due to its specific combination of a pyrazole moiety and a chromenone core, linked through a propenoyl bridge. This unique structure imparts distinct biological activities and makes it a valuable compound for research in various scientific fields.

Properties

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

3-[(E)-3-(1-cyclopentyl-3-methylpyrazol-4-yl)prop-2-enoyl]chromen-2-one

InChI

InChI=1S/C21H20N2O3/c1-14-16(13-23(22-14)17-7-3-4-8-17)10-11-19(24)18-12-15-6-2-5-9-20(15)26-21(18)25/h2,5-6,9-13,17H,3-4,7-8H2,1H3/b11-10+

InChI Key

JMDWPMRGSZEYGO-ZHACJKMWSA-N

Isomeric SMILES

CC1=NN(C=C1/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O)C4CCCC4

Canonical SMILES

CC1=NN(C=C1C=CC(=O)C2=CC3=CC=CC=C3OC2=O)C4CCCC4

Origin of Product

United States

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